7-METHYLQUINOLINE-8-CARBALDEHYDE
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Overview
Description
7-METHYLQUINOLINE-8-CARBALDEHYDE is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of quinoline, characterized by a methyl group at the 7th position and an aldehyde group at the 8th position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
7-Methylquinoline-8-Carbaldehyde, also known as 8-Quinolinecarboxaldehyde, 7-methyl-, is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . .
Mode of Action
Quinoline derivatives are known to interact with various targets, leading to different biological effects . For instance, some quinoline derivatives inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Action Environment
The synthesis of quinoline derivatives can be influenced by various factors, including temperature and reaction conditions .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives, which 7-Methylquinoline-8-carbaldehyde is a part of, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the quinoline derivative .
Cellular Effects
Quinoline derivatives have been shown to exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline and its derivatives are known to be metabolized through various pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-METHYLQUINOLINE-8-CARBALDEHYDE typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . Green chemistry approaches, including the use of ionic liquids and microwave irradiation, are also gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 7-METHYLQUINOLINE-8-CARBALDEHYDE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5th and 6th positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: 7-METHYLQUINOLINE-8-CARBOXYLIC ACID.
Reduction: 7-METHYLQUINOLINE-8-METHANOL.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
7-METHYLQUINOLINE-8-CARBALDEHYDE has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinoline-8-carbaldehyde: Lacks the methyl group at the 7th position, resulting in different chemical properties.
7-Methylquinoline: Lacks the aldehyde group at the 8th position, affecting its reactivity.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an aldehyde group, leading to different biological activities.
Uniqueness: 7-METHYLQUINOLINE-8-CARBALDEHYDE is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity . Its dual functional groups make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-methylquinoline-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-9-3-2-6-12-11(9)10(8)7-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFDDXVKXULHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1442691-18-0 |
Source
|
Record name | 7-methylquinoline-8-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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